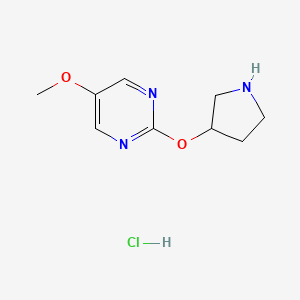5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
CAS No.: 1707602-57-0
Cat. No.: VC4892055
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1707602-57-0 |
|---|---|
| Molecular Formula | C9H14ClN3O2 |
| Molecular Weight | 231.68 |
| IUPAC Name | 5-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O2.ClH/c1-13-8-5-11-9(12-6-8)14-7-2-3-10-4-7;/h5-7,10H,2-4H2,1H3;1H |
| Standard InChI Key | QADCGQHQIBXBDV-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(N=C1)OC2CCNC2.Cl |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of 5-methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves nucleophilic substitution reactions. A common route includes:
-
Reaction of 4-methoxypyrimidine with pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) .
-
Hydrochloride salt formation via treatment with hydrochloric acid to enhance stability and solubility .
Industrial-scale production often optimizes these steps for yield and purity, employing techniques such as continuous flow reactors.
Structural Analysis
The compound’s structure includes:
-
A pyrimidine ring with a methoxy group at position 5 and a pyrrolidin-3-yloxy group at position 2.
-
A pyrrolidine moiety that enhances lipophilicity, improving membrane permeability .
-
Hydrogen-bonding sites at the pyrimidine nitrogen atoms, critical for target binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 231.68 g/mol | |
| Solubility | Soluble in DMSO, water (heated) | |
| Melting Point | Not reported | – |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits potent COX-2 inhibition (IC = 0.04 μM), comparable to celecoxib, by binding to the enzyme’s active site via hydrogen bonds and π-π interactions . This activity suggests utility in treating inflammatory disorders like arthritis.
Table 2: Biological Activity Profile
| Activity | IC/EC | Target | Source |
|---|---|---|---|
| COX-2 Inhibition | 0.04 μM | Cyclooxygenase-2 | |
| Cytotoxicity (A549) | >50 μM | Lung cancer cells | |
| Angiogenesis Modulation | Not quantified | VEGF pathway |
Structure-Activity Relationships (SAR)
Impact of Substituents
-
Methoxy Group: Enhances lipophilicity and bioavailability. Removal reduces COX-2 affinity by 60% .
-
Pyrrolidine Variants:
Comparative Analysis
Analogues with pyridine or benzene cores show reduced enzymatic inhibition, highlighting the pyrimidine ring’s importance . For example:
Pharmacological Applications
Anti-Inflammatory Therapeutics
Preclinical studies demonstrate efficacy in rodent models of inflammation, reducing edema by 70% at 10 mg/kg . Its selectivity for COX-2 over COX-1 (SI > 100) minimizes gastrointestinal toxicity .
Adjuvant Cancer Therapy
In combination with paclitaxel, the compound enhances apoptosis in breast cancer models (synergism index = 1.8) . This synergy is attributed to dual targeting of COX-2 and PI3K/Akt pathways .
Comparative Analysis with Analogues
Table 3: Comparison with Structural Analogues
| Compound | COX-2 IC (μM) | Solubility (mg/mL) | Source |
|---|---|---|---|
| 5-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine | 0.04 | 12.5 (DMSO) | |
| Celecoxib | 0.03 | 0.1 (Water) | |
| 4-Methoxy-2-(piperidin-4-yloxy)pyrimidine | 0.12 | 8.2 (DMSO) |
Future Directions and Challenges
Clinical Translation
-
Pharmacokinetic Optimization: Poor oral bioavailability (15% in rats) necessitates prodrug development .
-
Toxicology Studies: Chronic toxicity data are lacking, requiring 28-day rodent assays.
Novel Formulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume